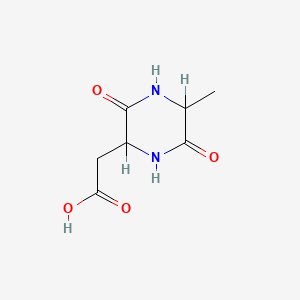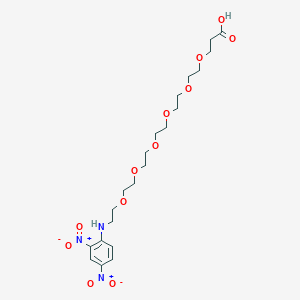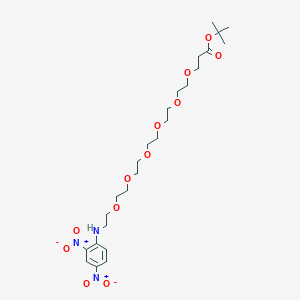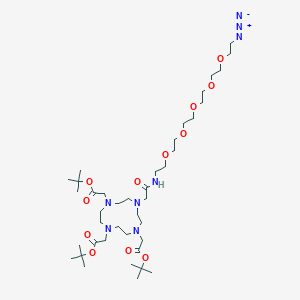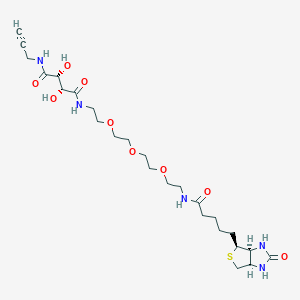
DDD86481
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DDD86481 is a highly potent A. fumigatus NMT inhibitor (IC50 = 12 nM). It is a CaNMT inhibitor with good fungal selectivity.
Aplicaciones Científicas De Investigación
Differential Display Technology in Biomedical Research
Differential Display (DD) technology, including variants like fluorescent differential display (FDD), has been widely used in biomedical research for identifying differentially expressed genes. It's a robust methodology with applications in diverse biological systems, such as bacteria, yeast, and mammals. This technology is pivotal for gene expression analysis, aiding in understanding developmental biology, cancer research, and neuroscience (Liang, 2002).
DNA Damage Response and Repair Mechanisms
The study of DNA Damage-Binding protein (DDB), particularly in the context of nucleotide excision repair and its role in addressing DNA damage, is crucial. Research shows that DDB can stimulate the excision reaction in DNA repair, essential for maintaining genomic integrity and preventing mutations that could lead to diseases like cancer (Wakasugi et al., 2002).
Genome Sequence-Based Species Delimitation
Genome sequence-based species delimitation, a key application of Genome Blast Distance Phylogeny (GBDP), uses genome-to-genome distances for classifying microorganisms. This methodology has evolved from DNA-DNA hybridization (DDH) techniques and is crucial for microbial classification and understanding evolutionary relationships (Meier-Kolthoff et al., 2013).
DNA-Directed Immobilization for Cell Biology Studies
DNA-directed immobilization (DDI) is a method used to create structured patterns of proteins on surfaces for studying cell biology. This technology is instrumental in biosensing, biomedical diagnostics, and fundamental biological studies on a cellular level (Meyer et al., 2014).
Drug Delivery Systems and Biomimetic Nanostructures
Drug delivery systems (DDS), including lipid- or polymer-based nanoparticles, are designed to improve the pharmacological properties of drugs. Innovations in DDS have significantly impacted the clinical application of drugs for diseases like cancer and infections. Biomimetic nanostructures in DDS are used for specific targeting of diseased tissues, enhancing drug efficiency and biocompatibility (Allen & Cullis, 2004).
Droplet Digital PCR for DNA Quantification
Droplet digital polymerase chain reaction (ddPCR) is a technology used for the precise quantification of nucleic acids. It measures absolute quantities by counting nucleic acid molecules encapsulated in discrete droplets, offering high precision and sensitivity in DNA quantification. This method has applications in genetic research, diagnostics, and molecular biology (Pinheiro et al., 2011).
Discrete Dislocation Dynamics in Materials Science
Discrete dislocation dynamics (DDD) simulations are crucial in materials science for modeling the plastic behavior of crystalline materials. These simulations are integral in understanding material properties and their response to various stresses, aiding in the development of stronger and more durable materials (Ciorba et al., 2010).
DNA Damage Repair and Cancer Therapy
Research in the DNA damage response (DDR) field has identified key protein components for targeted cancer therapeutics. Understanding the DDR pathways helps in the development of drugs that target these components, offering new avenues for cancer treatment (Pearl et al., 2015).
Propiedades
Nombre del producto |
DDD86481 |
|---|---|
Fórmula molecular |
C23H28Cl2N6O2S |
Peso molecular |
523.48 |
Nombre IUPAC |
2,6-dichloro-N-(3-isopropyl-1,5-dimethyl-1H-pyrazol-4-yl)-4-(2-(piperazin-1-yl)pyridin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H28Cl2N6O2S/c1-14(2)21-22(15(3)30(4)28-21)29-34(32,33)23-18(24)11-17(12-19(23)25)16-5-6-27-20(13-16)31-9-7-26-8-10-31/h5-6,11-14,26,29H,7-10H2,1-4H3 |
Clave InChI |
CHDKOQZIUHMUER-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C)C(C)=C1NS(C2=C(Cl)C=C(C3=CC=NC(N4CCNCC4)=C3)C=C2Cl)(=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DDD86481; DDD 86481; DDD-86481 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



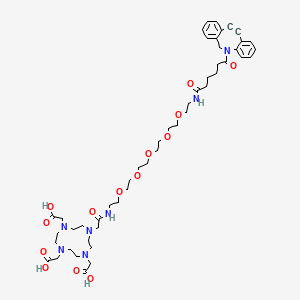
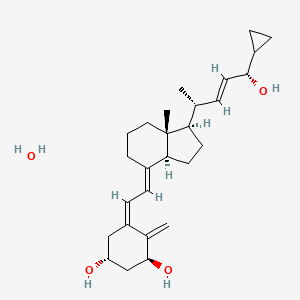
![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)
